molecular formula C12H14FN3 B12871678 5-(4-Fluorophenyl)-1-methyl-3-propyl-1H-1,2,4-triazole CAS No. 915303-67-2

5-(4-Fluorophenyl)-1-methyl-3-propyl-1H-1,2,4-triazole

Cat. No.: B12871678
CAS No.: 915303-67-2
M. Wt: 219.26 g/mol
InChI Key: YJGSPXSCJJBEEW-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-1-methyl-3-propyl-1H-1,2,4-triazole: is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Fluorophenyl)-1-methyl-3-propyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-fluorobenzyl bromide with 1-methyl-3-propyl-1H-1,2,4-triazole-5-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Fluorophenyl)-1-methyl-3-propyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, 5-(4-Fluorophenyl)-1-methyl-3-propyl-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential biological activities. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Researchers investigate the biological activity of this compound to identify potential therapeutic applications.

Medicine: In medicine, this compound is explored for its potential as a pharmaceutical agent. Its structure may interact with specific biological targets, leading to the development of new drugs for various diseases.

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-1-methyl-3-propyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The fluorophenyl group and triazole ring can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

  • 5-(4-Fluorophenyl)-1H-tetrazole
  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
  • 5-(4-Fluorophenyl)pyridine-3-carboxylic acid

Comparison: Compared to similar compounds, 5-(4-Fluorophenyl)-1-methyl-3-propyl-1H-1,2,4-triazole is unique due to the presence of the methyl and propyl groups on the triazole ring. These substituents can influence the compound’s chemical reactivity, biological activity, and physical properties. The fluorophenyl group also contributes to its distinct characteristics, making it a valuable compound for research and industrial applications.

Properties

CAS No.

915303-67-2

Molecular Formula

C12H14FN3

Molecular Weight

219.26 g/mol

IUPAC Name

5-(4-fluorophenyl)-1-methyl-3-propyl-1,2,4-triazole

InChI

InChI=1S/C12H14FN3/c1-3-4-11-14-12(16(2)15-11)9-5-7-10(13)8-6-9/h5-8H,3-4H2,1-2H3

InChI Key

YJGSPXSCJJBEEW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C(=N1)C2=CC=C(C=C2)F)C

Origin of Product

United States

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